cis-Clopidogrel-MP derivative-13C,d3

stable isotope labeling internal standard LC-MS/MS

cis-Clopidogrel-MP derivative-13C,d3 (molecular formula C24[¹³C]H23D3ClNO6S, MW 508.01) is a dual stable isotope-labeled (¹³C and deuterium) 3′-methoxyacetophenone (MPB) derivative of the pharmacologically active thiol metabolite of clopidogrel. The compound is synthesized as the cis (Z) configuration, corresponding to the clinically relevant H4 active metabolite isomer that irreversibly antagonizes the platelet P2Y12 receptor.

Molecular Formula C25H26ClNO6S
Molecular Weight 508.0 g/mol
Cat. No. B8117283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Clopidogrel-MP derivative-13C,d3
Molecular FormulaC25H26ClNO6S
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3
InChIKeyFNCOEMFSIDGTAR-SGACHCECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Clopidogrel-MP derivative-13C,d3 — Stable Isotope-Labeled Internal Standard for Clopidogrel Active Metabolite Bioanalysis


cis-Clopidogrel-MP derivative-13C,d3 (molecular formula C24[¹³C]H23D3ClNO6S, MW 508.01) is a dual stable isotope-labeled (¹³C and deuterium) 3′-methoxyacetophenone (MPB) derivative of the pharmacologically active thiol metabolite of clopidogrel . The compound is synthesized as the cis (Z) configuration, corresponding to the clinically relevant H4 active metabolite isomer that irreversibly antagonizes the platelet P2Y12 receptor [1]. It is exclusively intended as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of clopidogrel's derivatized active metabolite (CAMD) in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled, trans-Configured, or Non-Isotopic Clopidogrel Metabolite Standards Cannot Substitute for cis-Clopidogrel-MP derivative-13C,d3


The quantification of clopidogrel's active thiol metabolite presents three interdependent analytical challenges that preclude simple interchange with unlabeled, alternative-configuration, or non-isotopic internal standards. First, the native thiol metabolite is chemically reactive and unstable in biological matrices, requiring immediate MPB derivatization to prevent ex vivo degradation [1]. Second, the derivatized product exists as four diastereomeric isomers (MP-H1 through MP-H4), of which only the cis-configured H4 isomer is pharmacologically active (IC50: 0.12 μM on CHO-P2Y12 cells; H3, H1 are inactive) [2]; a standard lacking stereochemical specificity cannot ensure that the measured signal corresponds to the clinically relevant species. Third, LC-MS/MS quantification in complex biological matrices (plasma, blood) is confounded by ion suppression/enhancement effects (matrix factors 12–30%) that can only be reliably compensated by a co-eluting stable isotope-labeled internal standard, not by structural analogs [3], [4]. These three requirements — derivatization-matched structure, cis stereochemistry, and isotope dilution capability — converge uniquely in the ¹³C,d3-labeled cis-MP derivative.

Quantitative Differential Evidence for cis-Clopidogrel-MP derivative-13C,d3 Versus Closest Analogs and Alternatives


Mass Shift of +4.01 Da vs. Unlabeled cis-Clopidogrel-MP Derivative Enables Unambiguous MS/MS Discrimination

The ¹³C and d3 dual labeling of cis-Clopidogrel-MP derivative-13C,d3 produces a molecular ion mass shift of +4.01 Da (MW 508.01) relative to the unlabeled cis-Clopidogrel-MP derivative (MW 504.00) . This +4 Da mass increment ensures that the internal standard signal is fully resolved from the natural isotopic envelope of the unlabeled analyte, eliminating cross-talk in multiple reaction monitoring (MRM) transitions. By contrast, a single deuterium label (+1 Da) or a single ¹³C label (+1 Da) risks isotopic overlap with the [M+1] natural abundance peak of the analyte (~29% for C25H26ClNO6S), degrading assay accuracy at low concentrations [1].

stable isotope labeling internal standard LC-MS/MS isotope dilution

Cis (Z) Stereochemistry Specificity for Pharmacologically Active H4 Isomer vs. Inactive trans (E) H3 Isomer

The cis (Z) configuration of the carboxymethylene double bond in cis-Clopidogrel-MP derivative-13C,d3 corresponds to the H4 active metabolite isomer — the only diastereoisomer with clinically relevant antiplatelet activity. In vitro binding assays using [³³P]-2-methylthio-ADP on P2Y12-expressing CHO cells confirmed H4 IC50 = 0.12 μM on CHO-P2Y12 and 0.97 μM in platelet-rich plasma (PRP), while H3, H1, and the trans-configured isomers are pharmacologically inactive [1]. H2 demonstrates approximately 50% of H4 activity. In clinical samples from clopidogrel-treated subjects, only MP-H3 and MP-H4 were quantifiable, and H4 was the sole isomer of clinical relevance [1]. A trans-Clopidogrel-MP-13C,d3 derivative (mixture of diastereomers) is commercially available but cannot provide isomer-specific quantification [2].

stereoselective bioanalysis active metabolite isomer P2Y12 antagonist H4 isomer

Isotope Dilution Compensation of Plasma Matrix Effects vs. Non-Isotopic Internal Standards (e.g., Ticlopidine, Carbamazepine)

In post-column infusion experiments evaluating clopidogrel bioanalysis, matrix factors — the ratio of analyte signal in post-extraction spiked plasma vs. neat solution — indicated ion suppression of 12–30% across low, medium, and high QC concentration levels [1]. When a deuterated internal standard (clopidogrel-d4) was used for normalization, the IS-normalized matrix factors converged to near 1.00 (CV <4.1%), demonstrating effective compensation [2]. Non-isotopic internal standards such as ticlopidine (used in the Patel et al. 2011 uHPLC-MS/MS method) and carbamazepine (used in some UPLC-MS/MS methods) do not co-elute with the analyte and therefore experience different matrix environments, resulting in incomplete correction of ion suppression and higher inter-assay variability (CV up to 14.3% vs. <6% for isotope dilution methods) [3], [4]. The ¹³C,d3-labeled cis-MP derivative, being physicochemically identical to the unlabeled cis-MP-AM analyte, co-elutes exactly on reversed-phase chromatography and experiences identical matrix effects — a property unique to stable isotope-labeled internal standards.

matrix effect ion suppression isotope dilution MS IS-normalized matrix factor

Derivatization-Dependent Chemical Stability of the MPB Adduct Enables Long-Term Sample Storage vs. Native Thiol Metabolite Instability

The clopidogrel active thiol metabolite is inherently unstable in biological matrices due to the reactivity of its free thiol group, which undergoes oxidation and disulfide exchange. Immediate derivatization with 2-bromo-3′-methoxyacetophenone (MPB) at the time of blood collection converts the thiol into a stable thioether adduct [1]. The resulting MPB-derivatized analytes (MP-H1 through MP-H4) demonstrated stability in human blood for at least 2 hours at room temperature and on ice [1]. In human plasma, the derivatized metabolites were stable for at least 25 hours at room temperature, 372 days at both −20°C and −70°C, and after at least five freeze–thaw cycles [1]. By contrast, the underivatized native thiol metabolite degrades within minutes to hours in plasma at ambient temperature, making it impractical for clinical pharmacokinetic studies without stabilization [2]. The cis-Clopidogrel-MP derivative-13C,d3, as the stable isotope-labeled form of the MPB adduct, matches the stabilized analyte identically and is itself chemically stable under recommended storage (−20°C) .

thiol stabilization MPB derivatization sample integrity long-term stability

Chromatographic Baseline Resolution of cis-MP vs. trans-MP Derivatives Confirms Isomer-Specific Quantification Capability

Extracted ion chromatograms at m/z 504 (corresponding to the unlabeled MP derivatives) demonstrate that cis-clopidogrel-MP and trans-clopidogrel-MP standards are baseline-resolved under optimized reversed-phase UHPLC conditions [1]. In analyses of MPB-derivatized active metabolites produced from human liver microsomal incubations, the cis-MP derivative (solid line) and trans-MP derivative (dashed line) elute as distinct, fully separated peaks, confirming that the cis-configured ¹³C,d3-labeled internal standard will chromatographically co-elute exclusively with the cis-MP-AM analyte and not with the inactive trans-MP-H3 species [1]. This chromatographic specificity is essential for accurate integration of H4-specific signal in incurred clinical samples, where both H3 (inactive) and H4 (active) isomers are present at comparable concentrations [2].

stereoisomer separation UHPLC extracted ion chromatogram isomer-specific quantification

Procurement-Relevant Application Scenarios for cis-Clopidogrel-MP derivative-13C,d3 in Regulated Bioanalysis and Clinical Pharmacology


Regulated Bioequivalence Studies (ANDA) Requiring FDA/EMA-Compliant Clopidogrel Active Metabolite Quantification

In abbreviated new drug application (ANDA) bioequivalence studies for generic clopidogrel formulations, regulatory agencies require validated LC-MS/MS methods that quantify the active H4 metabolite specifically. The cis-Clopidogrel-MP derivative-13C,d3, supplied with comprehensive Certificate of Analysis documentation per regulatory guidelines , serves as the isotope-labeled internal standard enabling isomer-specific quantification of MPB-derivatized H4 across the validated concentration range of 0.5–250 ng/mL (or 0.101–101 ng/mL for H4-specific methods) with intra- and inter-assay precision (CV) within 6% and accuracy within ±6.3% of nominal values [1]. Its +4.01 Da mass shift satisfies FDA recommendation for stable isotope internal standards, while the cis stereochemistry ensures that the measured signal corresponds exclusively to the pharmacologically active H4 isomer (IC50 0.12 μM on P2Y12) [2].

Clinical Pharmacokinetic–Pharmacodynamic (PK-PD) Studies Correlating H4 Exposure with Platelet Inhibition

Clopidogrel response variability is linked to CYP2C19 genotype-dependent bioactivation, and PK-PD studies require precise quantification of the active H4 isomer to establish exposure-response relationships. The Cmax of H4 significantly correlates with platelet aggregation measured by Multiplate analyzer (p = 0.025), making accurate H4 quantification essential . The cis-Clopidogrel-MP derivative-13C,d3 enables this by providing a matrix-matched internal standard that co-elutes with the derivatized H4 analyte, compensating for ion suppression (matrix factor reduction from 0.70–0.88 to IS-normalized ~1.00, CV <4.1%) [1]. The derivatized analyte stability of ≥372 days at −20°C allows long-term storage and batch analysis of clinical trial samples [2].

In Vitro Drug Metabolism and Drug–Drug Interaction (DDI) Studies Using Human Liver Microsomes or Hepatocytes

In vitro metabolism studies investigating CYP-mediated bioactivation of clopidogrel or CYP inhibition by co-administered drugs (e.g., proton pump inhibitors) generate MPB-derivatized active metabolite that must be quantified with stereochemical specificity. The cis-MP derivative-13C,d3 internal standard enables accurate quantification of the H4 isomer formed in human liver microsome (HLM) incubations, where both cis-H4 and trans-H3 are produced . Without an isomer-specific IS, the CYP-dependent formation kinetics of the active vs. inactive isomers cannot be distinguished — a critical gap given that PPIs inhibit H4 formation with IC50 values of 6–20 μM [1]. The 98% chemical purity and well-characterized isotopic enrichment of the ¹³C,d3-labeled standard support reproducible quantification across multiple experimental batches [2].

Therapeutic Drug Monitoring (TDM) Method Development for Individualized Antiplatelet Therapy

With 20–30% of clopidogrel-treated patients exhibiting inadequate platelet inhibition, TDM-guided dose adjustment is an emerging clinical strategy. Recent LC-MS/MS methods for simultaneous quantification of clopidogrel, its carboxylic acid metabolite, and active thiol metabolite in patient plasma use stable isotope-labeled internal standards (CLPM-d4) to achieve extraction recoveries of 98.2–107% and linearity over 0.5–2000 ng/mL (R² ≥ 0.9938) . Incorporating cis-Clopidogrel-MP derivative-13C,d3 as the active metabolite-specific internal standard in multiplexed TDM panels would extend this analytical rigor to the pharmacologically active H4 isomer, enabling direct correlation of drug exposure with VerifyNow P2Y12 reaction units (PRU) — a capability not achievable with parent-drug-only labeled internal standards (e.g., clopidogrel-d4, clopidogrel-¹³C,d5) that do not match the derivatized active metabolite structure [1].

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